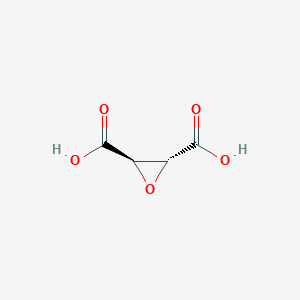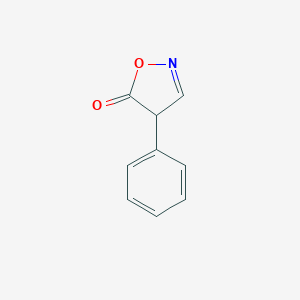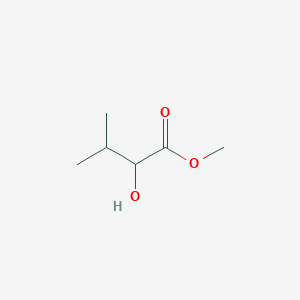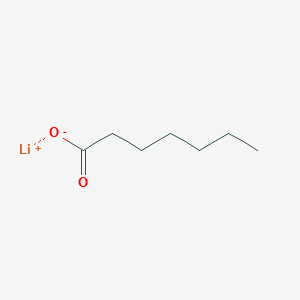
Lithium heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium heptanoate is a chemical compound that belongs to the family of lithium salts. It is used in various scientific research applications, including neuroscience and psychiatry. Lithium heptanoate is synthesized through a specific method, and its mechanism of action is well-understood. In
Mécanisme D'action
The mechanism of action of lithium heptanoate is not fully understood, but it is believed to work by affecting the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It is also thought to have an effect on the activity of certain enzymes in the brain, including glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects
Lithium heptanoate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain proteins in the brain, including brain-derived neurotrophic factor (BDNF) and cyclic AMP response element binding protein (CREB). These proteins are involved in the growth and development of neurons and are important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using lithium heptanoate in lab experiments is that it is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, one limitation is that it can be toxic in high doses, and care must be taken when handling it.
Orientations Futures
There are many potential future directions for research on lithium heptanoate. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is its potential use in the treatment of depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of lithium heptanoate and its effects on the brain.
Applications De Recherche Scientifique
Lithium heptanoate is used in various scientific research applications, including neuroscience and psychiatry. It is commonly used as a mood stabilizer in the treatment of bipolar disorder. Lithium heptanoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
16761-13-0 |
|---|---|
Nom du produit |
Lithium heptanoate |
Formule moléculaire |
C7H13LiO2 |
Poids moléculaire |
136.1 g/mol |
Nom IUPAC |
lithium;heptanoate |
InChI |
InChI=1S/C7H14O2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
RQZHWDLISAJCLK-UHFFFAOYSA-M |
SMILES isomérique |
[Li+].CCCCCCC(=O)[O-] |
SMILES |
[Li+].CCCCCCC(=O)[O-] |
SMILES canonique |
[Li+].CCCCCCC(=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

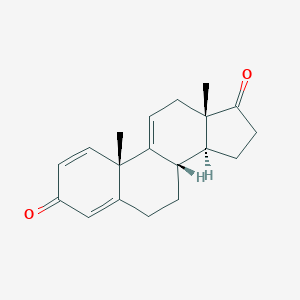
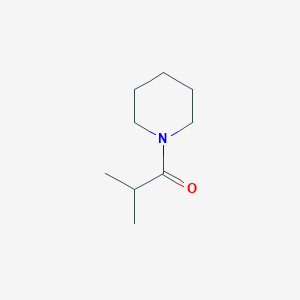
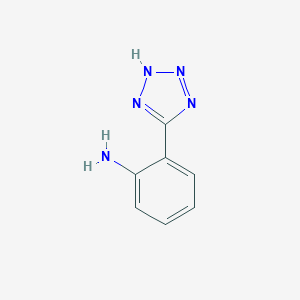
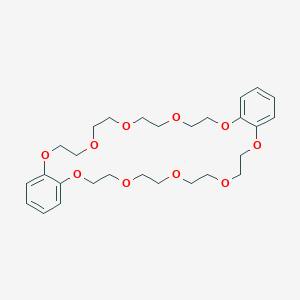
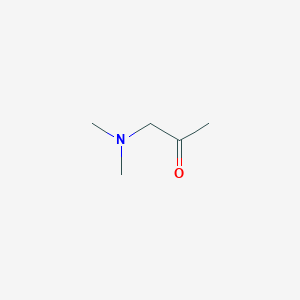
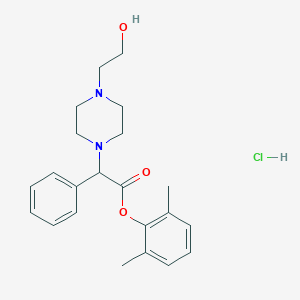
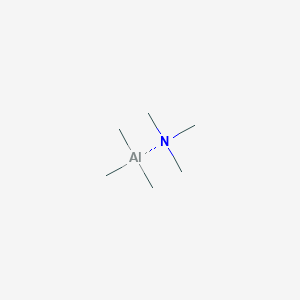
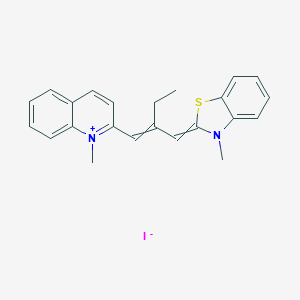
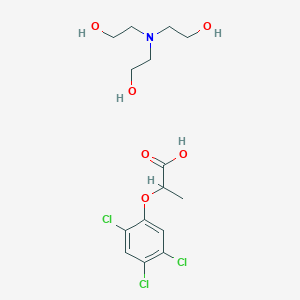
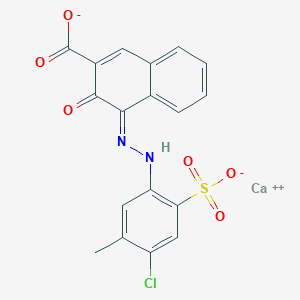
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)
